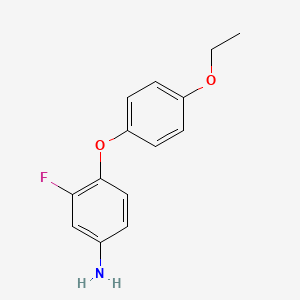
2-Fluoro-7,7,8,8-tetracyanoquinodimethane
Übersicht
Beschreibung
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a chemical compound with the molecular formula C12H3FN4. It is a derivative of 7,7,8,8-tetracyanoquinodimethane, which is known for its electron-accepting properties. This compound is of significant interest in the field of organic electronics due to its ability to form charge-transfer complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane typically involves the fluorination of 7,7,8,8-tetracyanoquinodimethane. This can be achieved through various methods, including direct fluorination using fluorine gas or through the use of fluorinating agents such as xenon difluoride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters is crucial in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-7,7,8,8-tetracyanoquinodimethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced species.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-7,7,8,8-tetracyanoquinodimethane has a wide range of applications in scientific research:
Chemistry: It is used as an electron acceptor in the study of charge-transfer complexes and organic conductors.
Biology: Research into its potential biological activities is ongoing, although specific applications are still under investigation.
Medicine: Its role in medicinal chemistry is being explored, particularly in the design of new drugs with unique electronic properties.
Industry: It is used in the fabrication of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane involves its ability to accept electrons and form charge-transfer complexes. This property is crucial in its applications in organic electronics, where it can modulate the electronic properties of materials. The molecular targets and pathways involved include interactions with donor molecules and the formation of stable charge-transfer states.
Vergleich Mit ähnlichen Verbindungen
7,7,8,8-Tetracyanoquinodimethane: The parent compound, known for its electron-accepting properties.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A similar compound with multiple fluorine substitutions, used in organic semiconductors.
Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane: Known for its high electrical conductivity and use in charge-transfer complexes.
Uniqueness: 2-Fluoro-7,7,8,8-tetracyanoquinodimethane is unique due to the presence of a single fluorine atom, which can significantly alter its electronic properties compared to its non-fluorinated counterpart. This makes it particularly useful in fine-tuning the electronic characteristics of materials for specific applications.
Eigenschaften
IUPAC Name |
2-[4-(dicyanomethylidene)-3-fluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3FN4/c13-12-3-8(9(4-14)5-15)1-2-11(12)10(6-16)7-17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLEMMFZOKIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599533 | |
| Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69857-37-0 | |
| Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FTCNQ influence the electrical properties of polymers like poly(3-hexylthiophene) (P3HT)?
A1: FTCNQ acts as a p-dopant for P3HT, increasing its conductivity. [] This occurs through a primarily integer-charge transfer mechanism, where FTCNQ accepts an electron from P3HT, creating a mobile hole in the polymer matrix. [] Interestingly, the study found that despite having similar electron affinities to TCNQ, FTCNQ exhibited significantly higher ionization percentages when interacting with P3HT. [] This difference was attributed to the wider broadening of the P3HT HOMO-DOS induced by FTCNQ, possibly due to its permanent dipole. [] This highlights that factors beyond electron affinity, like energetic disorder induced in the host matrix, play a crucial role in determining doping efficiency. []
Q2: How do supramolecular interactions with FTCNQ impact the magnetic behavior of Cobalt(II) complexes?
A2: FTCNQ anion radicals can form supramolecular interactions with Cobalt(II) complexes, significantly influencing their magnetic properties. [] For instance, in the compound 2⋅MeCN, where Fctp = 4′-(2-ferrocenyl)-2,2′:6′2′′-terpyridine, FTCNQ anion radicals interact with the cationic Cobalt(II) complex, inducing a spin-crossover behavior with a transition temperature of 226 K. [] This demonstrates that by tuning the interactions through modifications in the TCNQ derivative, it becomes possible to finely control the magnetic behavior of the resulting materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





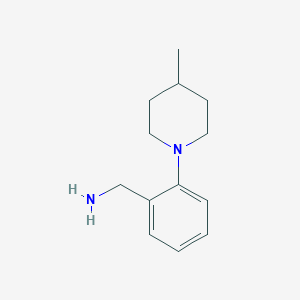
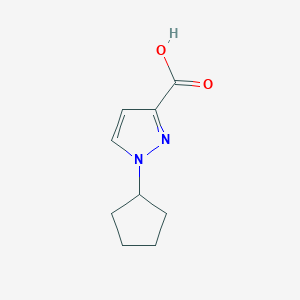
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
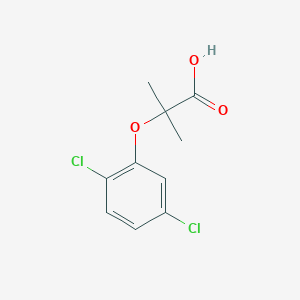
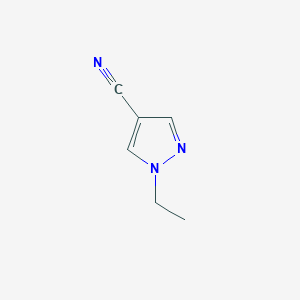
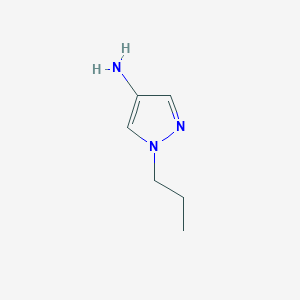
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

